molecular formula C11H18BrNO B14505108 [2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide CAS No. 63321-81-3

[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide

Cat. No.: B14505108
CAS No.: 63321-81-3
M. Wt: 260.17 g/mol
InChI Key: ZWEYMDFCTUMTFL-UHFFFAOYSA-M
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Description

[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide is a quaternary ammonium compound. It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a trimethylmethanaminium group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method includes the reaction of 2-(hydroxymethyl)aniline with trimethylamine in the presence of a brominating agent such as methyl bromide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2-(carboxymethyl)phenyl-N,N,N-trimethylmethanaminium bromide, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, [2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various catalytic processes.

Biology

In biological research, this compound is utilized for its antimicrobial properties. It is often incorporated into formulations to study its effects on microbial growth and biofilm formation.

Medicine

In the medical field, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs targeting specific molecular pathways.

Industry

Industrially, this compound is used in the formulation of disinfectants and sanitizers due to its antimicrobial properties. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide involves its interaction with cellular membranes. The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death. This action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Known for its use in various industrial and research applications.

    Dodecyltrimethylammonium bromide: Commonly used in the formulation of detergents and surfactants.

Uniqueness

[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

63321-81-3

Molecular Formula

C11H18BrNO

Molecular Weight

260.17 g/mol

IUPAC Name

[2-(hydroxymethyl)phenyl]methyl-trimethylazanium;bromide

InChI

InChI=1S/C11H18NO.BrH/c1-12(2,3)8-10-6-4-5-7-11(10)9-13;/h4-7,13H,8-9H2,1-3H3;1H/q+1;/p-1

InChI Key

ZWEYMDFCTUMTFL-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1CO.[Br-]

Origin of Product

United States

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